rac-Irofulven - 187277-46-9

rac-Irofulven

Catalog Number: EVT-381680
CAS Number: 187277-46-9
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rac-Irofulven is classified as an antineoplastic agent derived from fungi, specifically from mushrooms. It is synthesized to enhance the therapeutic potential of its parent compound, illudin S, which has been found to possess significant anticancer properties. The compound is primarily researched for its applications in treating various cancers, including metastatic renal cell carcinoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of rac-Irofulven involves several key steps that utilize advanced organic chemistry techniques. One common method includes the enantioselective total synthesis using polymer-supported reagents, catalysts, and scavengers to facilitate the reaction while improving yield and purity .

  1. Starting Materials: The synthesis typically starts with acylfulvene derivatives.
  2. Reagents: Various reagents such as Lewis acids or bases may be employed to promote cyclization or functional group transformations.
  3. Purification: The final product is often purified using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure and Data

Structural Features

  • Functional Groups: Hydroxymethyl group (-CH2OH) and acyl group (-C=O).
  • Stereochemistry: Rac-Irofulven exists as a racemic mixture, meaning it contains equal parts of two enantiomers.
Chemical Reactions Analysis

Reactions and Technical Details

Rac-Irofulven undergoes various chemical reactions that are critical for its biological activity:

  1. Covalent Bonding to DNA: The primary reaction involves the formation of covalent bonds with nucleophilic sites on DNA, disrupting normal replication processes.
  2. Apoptosis Induction: Following DNA binding, rac-Irofulven triggers apoptotic pathways within cancer cells, leading to cell death.

These reactions can be studied using techniques such as electrophoresis to observe DNA modifications and flow cytometry to assess apoptosis rates .

Mechanism of Action

Process and Data

The mechanism by which rac-Irofulven exerts its anticancer effects primarily involves:

  1. DNA Interaction: Rac-Irofulven binds covalently to DNA bases, particularly guanine, forming adducts that inhibit DNA replication.
  2. Signal Transduction Pathways: This binding activates cellular stress responses that lead to apoptosis through intrinsic pathways involving caspases.

Studies have shown that this mechanism is effective against a range of tumor types, although clinical efficacy varies depending on cancer type and patient response .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Rac-Irofulven is sensitive to light and moisture; thus, it should be stored in a cool, dry place.
  • Reactivity: Exhibits reactivity towards nucleophiles due to its electrophilic nature.

Quantitative analyses using spectroscopic methods such as ultraviolet-visible spectroscopy can provide insights into its concentration and purity levels .

Applications

Scientific Uses

Rac-Irofulven is primarily researched for its applications in oncology:

  • Anticancer Therapy: Investigated for use against various cancers including melanoma, breast cancer, and renal cell carcinoma.
  • Mechanistic Studies: Serves as a model compound for studying DNA interactions and apoptotic mechanisms in cancer cells.
  • Pharmacokinetics Research: Used in clinical trials to evaluate dosage regimens and therapeutic efficacy against solid tumors .
Introduction to rac-Irofulven

rac-Irofulven (6-hydroxymethylacylfulvene, HMAF) is a semi-synthetic derivative of illudin S, a cytotoxic sesquiterpene isolated from the Omphalotus illudens (Jack O'Lantern) mushroom. Developed as an anticancer agent, it belongs to the acylfulvene class of compounds designed to improve the therapeutic index of their natural toxin precursors [3] [5]. Unlike illudin S, which exhibits broad toxicity, rac-Irofulven demonstrates selective antitumor activity through unique DNA interaction mechanisms. Its racemic nature stems from the synthetic process that yields both enantiomeric forms of the molecule [5].

Historical Context and Discovery of Acylfulvene Derivatives

The discovery path began with the isolation of illudins from luminous mushrooms in the 1950s. Despite potent cytotoxicity, illudin S caused severe organ damage in preclinical models, limiting clinical utility. In the 1990s, Dr. Trevor McMorris (UCSD) synthesized rac-Irofulven by structurally modifying illudin S’s reactive cyclopropane ring and adding a hydroxymethyl group [5]. This reduced non-specific toxicity while retaining anticancer properties. Dr. Michael Kelner validated its efficacy in xenograft models, showing activity against tumors resistant to conventional agents like cisplatin and taxanes [3] [5]. The compound was subsequently licensed to MGI Pharma (later Eisai) and entered clinical trials in the late 1990s.

Structural Classification and Nomenclature of rac-Irofulven

rac-Irofulven features a complex hybrid structure:

  • Core system: Spiro[cyclopropane-1,5′-inden]-7′(6′H)-one
  • Substituents: 6′-Hydroxy, 3′-(hydroxymethyl), and 2′,4′,6′-trimethyl groups
  • Chemical formula: C₁₅H₁₈O₃
  • Molecular weight: 246.3 g/mol
  • Systematic IUPAC name: (6′R)-6′-Hydroxy-3′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-inden]-7′(6′H)-one [2] [5]

The compound exists as an orange solid (mp: 171–173°C with decomposition) with limited solubility in aqueous solutions but moderate solubility in organic solvents like chloroform and methanol [1] [2]. Its racemic nature arises from the chiral center at the 6′ position, though enantiopure forms have been synthesized for mechanistic studies [5].

Table 1: Key Physicochemical Properties of rac-Irofulven

PropertyValueConditions/Notes
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.3 g/mol
Melting Point171–173°C (dec.)Decomposes
Boiling Point501.0 ± 45.0 °CPredicted
Density1.28 ± 0.1 g/cm³Predicted
SolubilityChloroform, MethanolSlightly soluble
pKa12.48 ± 0.70Predicted
CAS Registry Number187277-46-9

Significance in Anticancer Drug Development

rac-Irofulven represents a compelling case study in natural product-derived drug design and the challenges of clinical translation:

  • Novel Mechanism of Action: It covalently binds to DNA guanine residues, inducing single-strand breaks and S-phase arrest. Unlike classical alkylators, its cytotoxicity is amplified in cells with nucleotide excision repair (NER) deficiencies, making it a candidate for synthetic lethality approaches [3] [4] [5]. Preclinical studies confirmed activity against tumors resistant to cisplatin, taxanes, and topoisomerase inhibitors [4].

  • Clinical Development Journey:

  • Early promise: Phase I trials showed disease stabilization in renal, ovarian, and pancreatic cancers [3] [4].
  • Mixed Phase II results:
  • No objective responses in metastatic renal cell carcinoma (n=20) [3].
  • 12.7% partial response rate (7/55 patients) and 54.6% stable disease in platinum-sensitive ovarian cancer [4].
  • Challenges: Modest single-agent efficacy and variable pharmacokinetics hindered broad approval [5] [7].

  • Biomarker-Driven Revival: The discovery that NER deficiency (common in urothelial, renal, and prostate cancers) correlates with rac-Irofulven sensitivity reignited interest. A 205-gene DRP™ biomarker was developed to identify responsive patients [6] [8]. Ongoing Phase II trials in prostate cancer (NCT04830145) use this companion diagnostic, showing a doubling of median survival (2.6 → 5.4 months) in biomarker-selected patients [5] [6].

Table 2: Clinical Efficacy of rac-Irofulven in Key Trials

Tumor TypeStudy PhasePatients (n)Response RateOutcome
Metastatic Renal CellII200%No objective responses [3]
Platinum-Sensitive OvarianII5512.7% PR, 54.6% SDMedian PFS: 6.4 mo; OS: 22.1+ mo [4]
mCRPC (Biomarker-Selected)II (Ongoing)9*N/AMedian OS: 5.4 mo (vs. 2.6 mo historical) [5] [6]

*Interim data from subset of planned 27 patients

This trajectory underscores a paradigm shift: transitioning from empirical chemotherapy to molecularly guided therapy. rac-Irofulven’s revival exemplifies how mechanistic insights and precision diagnostics can salvage promising compounds dismissed in conventional trials [6] [8].

Properties

CAS Number

187277-46-9

Product Name

rac-Irofulven

IUPAC Name

5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3

InChI Key

NICJCIQSJJKZAH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO

Synonyms

6’-Hydroxy-3’-(hydroxymethyl)-2’,4’,6’-trimethylspiro[cyclopropane-1,5’-[5H]inden]-7’(6’H)-one; (+/-)-Hydroxymethylacylfulvene;

Canonical SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.